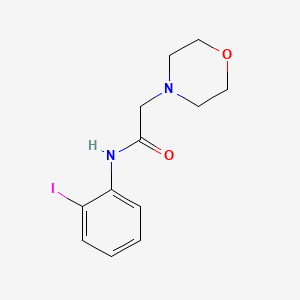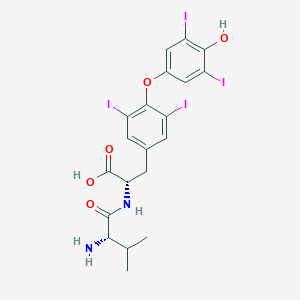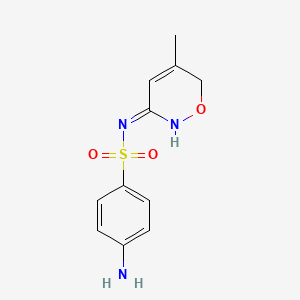![molecular formula C14H23N3O6 B12565018 2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine CAS No. 200423-90-1](/img/structure/B12565018.png)
2'-O-[2-(Dimethylamino)ethyl]-5-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is a modified nucleoside analog It is structurally derived from uridine, a naturally occurring nucleoside, by the addition of a dimethylaminoethyl group at the 2’-O position and a methyl group at the 5 position of the uracil ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine typically involves the protection of the hydroxyl groups of uridine, followed by selective functionalization at the 2’-O position. The dimethylaminoethyl group is introduced using a suitable alkylating agent under basic conditions. The methylation at the 5 position of the uracil ring can be achieved using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the uridine analog.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents replacing the dimethylamino group.
科学研究应用
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of nucleic acid interactions and as a probe for RNA structure and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a component in biotechnological applications.
作用机制
The mechanism of action of 2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid function. The dimethylaminoethyl group may enhance the compound’s ability to interact with nucleic acid-binding proteins and enzymes, potentially inhibiting their activity. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2’-O-[2-(Dimethylamino)ethyl]uridine: Similar structure but lacks the methyl group at the 5 position.
5-Methyluridine: Lacks the dimethylaminoethyl group at the 2’-O position.
2’-O-Methyluridine: Contains a methyl group at the 2’-O position instead of the dimethylaminoethyl group.
Uniqueness
2’-O-[2-(Dimethylamino)ethyl]-5-methyluridine is unique due to the presence of both the dimethylaminoethyl group at the 2’-O position and the methyl group at the 5 position. This dual modification can enhance its stability and binding affinity to nucleic acids and proteins, making it a valuable tool in various research and therapeutic applications.
属性
CAS 编号 |
200423-90-1 |
|---|---|
分子式 |
C14H23N3O6 |
分子量 |
329.35 g/mol |
IUPAC 名称 |
1-[(2R,3R,4R,5R)-3-[2-(dimethylamino)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H23N3O6/c1-8-6-17(14(21)15-12(8)20)13-11(22-5-4-16(2)3)10(19)9(7-18)23-13/h6,9-11,13,18-19H,4-5,7H2,1-3H3,(H,15,20,21)/t9-,10-,11-,13-/m1/s1 |
InChI 键 |
DHAGVPYEAPAMDR-PRULPYPASA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCN(C)C |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
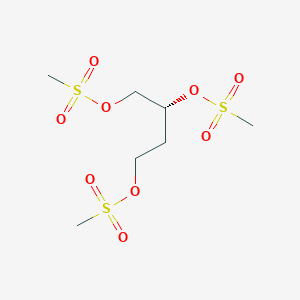

![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
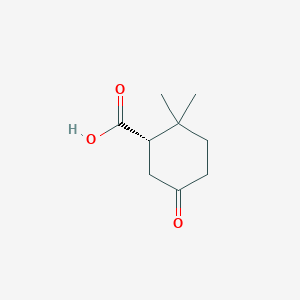
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

